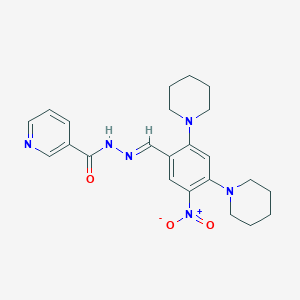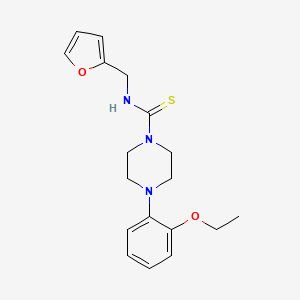
N'-(5-nitro-2,4-di-1-piperidinylbenzylidene)nicotinohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(5-nitro-2,4-di-1-piperidinylbenzylidene)nicotinohydrazide, also known as NDH-2-64, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
N'-(5-nitro-2,4-di-1-piperidinylbenzylidene)nicotinohydrazide has been studied for its potential applications in various fields such as cancer research, neuroscience, and infectious diseases. In cancer research, N'-(5-nitro-2,4-di-1-piperidinylbenzylidene)nicotinohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. In neuroscience, N'-(5-nitro-2,4-di-1-piperidinylbenzylidene)nicotinohydrazide has been studied for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. In infectious diseases, N'-(5-nitro-2,4-di-1-piperidinylbenzylidene)nicotinohydrazide has been shown to have antimicrobial activity against various pathogens such as Staphylococcus aureus and Candida albicans.
Mécanisme D'action
N'-(5-nitro-2,4-di-1-piperidinylbenzylidene)nicotinohydrazide exerts its effects through multiple mechanisms, including the inhibition of protein kinases, the disruption of mitochondrial function, and the induction of oxidative stress. These mechanisms ultimately lead to the inhibition of cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
N'-(5-nitro-2,4-di-1-piperidinylbenzylidene)nicotinohydrazide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the disruption of mitochondrial function, and the induction of oxidative stress. N'-(5-nitro-2,4-di-1-piperidinylbenzylidene)nicotinohydrazide has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N'-(5-nitro-2,4-di-1-piperidinylbenzylidene)nicotinohydrazide for lab experiments is its broad-spectrum activity against various pathogens and cancer cells. However, N'-(5-nitro-2,4-di-1-piperidinylbenzylidene)nicotinohydrazide has limitations such as its low solubility in water, which can make it difficult to administer in vivo. N'-(5-nitro-2,4-di-1-piperidinylbenzylidene)nicotinohydrazide also has potential toxicity concerns, which need to be further studied.
Orientations Futures
Include the development of more efficient synthesis methods, the optimization of N'-(5-nitro-2,4-di-1-piperidinylbenzylidene)nicotinohydrazide for in vivo studies, and the identification of potential drug targets for N'-(5-nitro-2,4-di-1-piperidinylbenzylidene)nicotinohydrazide. Additionally, further studies are needed to fully understand the toxicity and safety profile of N'-(5-nitro-2,4-di-1-piperidinylbenzylidene)nicotinohydrazide.
Méthodes De Synthèse
N'-(5-nitro-2,4-di-1-piperidinylbenzylidene)nicotinohydrazide can be synthesized using a multi-step process that involves the reaction of 2,4-dipiperidinyl-5-nitrobenzaldehyde with nicotinic acid hydrazide. The resulting product is purified using various techniques such as column chromatography and recrystallization.
Propriétés
IUPAC Name |
N-[(E)-[5-nitro-2,4-di(piperidin-1-yl)phenyl]methylideneamino]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O3/c30-23(18-8-7-9-24-16-18)26-25-17-19-14-22(29(31)32)21(28-12-5-2-6-13-28)15-20(19)27-10-3-1-4-11-27/h7-9,14-17H,1-6,10-13H2,(H,26,30)/b25-17+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SULNVVGRTPKGBF-KOEQRZSOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=C(C=C2C=NNC(=O)C3=CN=CC=C3)[N+](=O)[O-])N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=CC(=C(C=C2/C=N/NC(=O)C3=CN=CC=C3)[N+](=O)[O-])N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-chloro-N,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5775039.png)

![4-ethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5775054.png)
![(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)(3-nitrophenyl)methanone](/img/structure/B5775055.png)

![1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[4-(dimethylamino)benzylidene]hydrazinecarbimidothioate](/img/structure/B5775073.png)
![N-(5-{[2-(dimethylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylacrylamide](/img/structure/B5775078.png)
![5-bromo-N'-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethylidene]-2-furohydrazide](/img/structure/B5775085.png)
![3-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5775097.png)